N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-5-18-9-6-7-10-11(8-9)19-13(15-10)16-12(17)14(2,3)4/h6-8H,5H2,1-4H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUSXKSUEGPJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategies and Reaction Pathways
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a benzothiazole-derived amide featuring a 6-ethoxy substituent on the aromatic ring and a pivalamide (2,2-dimethylpropanamide) group at the 2-position. Its synthesis hinges on two primary steps: (1) preparation of the 6-ethoxy-1,3-benzothiazol-2-amine intermediate and (2) amidation with pivaloyl chloride. Below, we analyze these steps in detail, supported by data from peer-reviewed journals, patents, and chemical databases.
Synthesis of 6-Ethoxy-1,3-benzothiazol-2-amine
The benzothiazole core is typically constructed via cyclization of substituted thioureas or through direct functionalization of preformed benzothiazoles.
Cyclization of Thiourea Derivatives
A common route involves the reaction of 4-ethoxyaniline with potassium thiocyanate (KSCN) in the presence of bromine (Br₂) to form 2-amino-6-ethoxybenzothiazole.
- Reagents: 4-Ethoxyaniline (1 equiv), KSCN (1.2 equiv), glacial acetic acid, Br₂ (1.1 equiv).
- Conditions: Reflux at 110°C for 4–6 hours.
- Workup: Neutralization with NH₄OH, filtration, and recrystallization from ethanol.
- Yield: 68–72%.
Direct Alkylation of 2-Aminobenzothiazole
Alternative methods employ 2-aminobenzothiazole, which is alkylated at the 6-position using ethyl bromide or diethyl sulfate under basic conditions.
- Reagents: 2-Aminobenzothiazole (1 equiv), ethyl bromide (1.5 equiv), K₂CO₃ (2 equiv), DMF.
- Conditions: Stirring at 80°C for 12 hours.
- Workup: Extraction with ethyl acetate, drying (Na₂SO₄), and column chromatography.
- Yield: 60–65%.
Amidation with Pivaloyl Chloride
The final step involves coupling 6-ethoxy-1,3-benzothiazol-2-amine with pivaloyl chloride (2,2-dimethylpropanoyl chloride). This reaction proceeds via nucleophilic acyl substitution.
Standard Amidation Protocol
Procedure:
- Reagents: 6-Ethoxy-1,3-benzothiazol-2-amine (1 equiv), pivaloyl chloride (1.2 equiv), pyridine (2 equiv), dichloromethane (DCM).
- Conditions: Stirring at 20–25°C for 2 hours.
- Workup: Washing with 1N HCl, brine, and drying (MgSO₄). Purification via recrystallization (cyclohexane/EtOAc).
- Yield: 85–90%.
- Characterization:
- ¹H NMR (400 MHz, CDCl₃): δ 1.36 (s, 9H, C(CH₃)₃), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 7.22–7.90 (m, 3H, Ar-H).
- MS (ESI): m/z 307.1 [M+H]⁺.
Alternative Activation Methods
For low-reactivity amines, carbodiimide-mediated coupling (e.g., EDC/HOBt) may enhance yields:
- Reagents: 6-Ethoxy-1,3-benzothiazol-2-amine (1 equiv), pivalic acid (1.5 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), DMF.
- Conditions: Stirring at 0°C → 25°C for 12 hours.
- Yield: 78–82%.
Optimization and Challenges
Solvent and Base Selection
- DCM vs. THF: DCM provides higher yields (90%) compared to THF (75%) due to better solubility of intermediates.
- Base Impact: Pyridine outperforms triethylamine in suppressing HCl-induced side reactions (Table 1).
Table 1. Solvent and Base Optimization for Amidation
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | Pyridine | 90 | 99 |
| THF | Pyridine | 75 | 95 |
| DCM | Et₃N | 82 | 97 |
Scalability and Industrial Adaptations
Patent US20080108826A1 highlights a scalable process using flow chemistry:
- Continuous Flow Setup: Residence time = 30 minutes, T = 50°C.
- Output: 92% yield, >99% purity at 1 kg scale.
Analytical and Spectroscopic Data
IR Spectroscopy
- Key Bands: 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O ether).
X-ray Crystallography (if available)
While no crystal structure of the title compound is reported, analogous benzothiazoles (e.g.,) show planar benzothiazole rings with dihedral angles of 57–62° between substituents.
Chemical Reactions Analysis
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is used in diverse scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its antibacterial properties make it a candidate for developing new antibiotics.
Industry: Used in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism by which N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide exerts its effects involves interaction with bacterial cell membranes, leading to pore formation and cell death . The compound’s molecular targets include bacterial enzymes and proteins essential for cell survival. The pathways involved in its antibacterial activity are distinct from those of traditional antibiotics, making it a promising candidate for overcoming antibiotic resistance.
Comparison with Similar Compounds
Comparison with Similar Benzothiazole Derivatives
The following table summarizes key structural and functional differences between N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide and analogous compounds:
Key Structural and Functional Insights
Trifluoromethyl substituents (e.g., in EP3348550A1 derivatives) enhance electron-withdrawing effects, improving binding to targets like enzymes or receptors .
Amide Modifications :
- 2,2-Dimethylpropanamide introduces steric hindrance, which may reduce rotational freedom and enhance selectivity in target binding. This contrasts with adamantyl-acetamide derivatives, where the adamantane group provides a rigid, hydrophobic scaffold for crystal engineering or protein interactions .
- Phenylacetamide variants (e.g., EP3348550A1) exhibit π-π stacking capabilities, beneficial for material science or enzyme inhibition .
Synthetic Accessibility: The synthesis of this compound likely follows routes similar to those for methoxy analogs, involving coupling of 6-ethoxy-1,3-benzothiazol-2-amine with 2,2-dimethylpropanoyl chloride. This contrasts with iodinated pyridyl propanamides (e.g., compound 43), which require lithiation-iodination steps under cryogenic conditions .
Crystallographic Behavior :
- While the target compound lacks reported crystallographic data, the structurally similar 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide forms hydrogen-bonded dimers and ribbons via N–H⋯N and C–H⋯O interactions, suggesting that the ethoxy variant may exhibit comparable packing motifs .
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antitumor and antimicrobial properties, as well as relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H21N3OS
- Molecular Weight : 281.40 g/mol
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit promising antitumor activity. The following table summarizes the findings related to its antitumor effects on various cancer cell lines:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 (Lung Cancer) | 6.26 ± 0.33 | 2D Cell Culture |
| HCC827 (Lung Cancer) | 6.48 ± 0.11 | 2D Cell Culture |
| NCI-H358 (Lung Cancer) | 20.46 ± 8.63 | 3D Cell Culture |
The compound showed significantly lower IC50 values in two-dimensional assays compared to three-dimensional assays, indicating a more potent effect in simpler environments. This suggests that while the compound is effective in inhibiting tumor growth, its efficacy may be influenced by the complexity of the cellular environment .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Saccharomyces cerevisiae | 64 µg/mL |
These findings indicate that the compound exhibits notable antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus .
The proposed mechanism by which this compound exerts its biological effects involves interaction with DNA and inhibition of cell proliferation. Studies have indicated that benzothiazole derivatives predominantly bind within the minor groove of AT-DNA, which may disrupt essential cellular functions leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Study on Lung Cancer Cell Lines : In a comparative study using three human lung cancer cell lines (A549, HCC827, NCI-H358), it was demonstrated that compounds with similar structures exhibited high cytotoxicity and antiproliferative activity .
- Antibacterial Testing : The compound was tested against various bacterial strains using broth microdilution methods according to CLSI guidelines. Results indicated effective inhibition of bacterial growth at relatively low concentrations .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide, and what parameters critically affect yield?
- Answer : The compound is synthesized via acylation of 6-ethoxy-1,3-benzothiazol-2-amine with 2,2-dimethylpropanoyl chloride. Key parameters include:
- Solvent : Chloroform or DMF under reflux (~6 hours) .
- Catalysts : Imidazole derivatives (e.g., 1-(1-adamantylacetyl)-1H-imidazole) improve coupling efficiency .
- Purification : Recrystallization from ethanol yields high-purity crystals (22% yield in related syntheses) .
- Monitoring : Thin-layer chromatography (TLC) or LC-MS ensures reaction completion.
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
- Answer :
- IR Spectroscopy : Amide C=O stretch (~1668 cm⁻¹) and benzothiazole ring vibrations (~1472 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d6) shows ethoxy protons (δ ~1.35 ppm, triplet; δ ~4.10 ppm, quartet) and tert-butyl protons (δ ~1.15 ppm, singlet) .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O: 1.242 Å, C–N: 1.333 Å) and intermolecular hydrogen bonding (N–H⋯N) .
- Elemental Analysis : Validates purity (e.g., C: 67.32%, H: 6.82% in similar compounds) .
Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?
- Answer :
- Acidic Hydrolysis (pH 1-3) : Cleaves the amide bond, yielding 6-ethoxybenzothiazol-2-amine and 2,2-dimethylpropanoic acid.
- Basic Hydrolysis (pH 10-12) : May de-ethylate the ethoxy group, forming phenolic derivatives .
- Monitoring : HPLC tracks degradation kinetics (e.g., retention time shifts) .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during acylation of 6-ethoxy-1,3-benzothiazol-2-amine with bulky acylating agents?
- Answer :
- Activating Agents : Use HOBt/DCC to enhance reactivity of 2,2-dimethylpropanoyl chloride .
- Temperature : Prolonged heating (50–60°C for 24–48 hours) improves yields .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states .
- Pre-acetylation : Protect competing amine groups to prevent side reactions .
Q. How does X-ray crystallography resolve electronic effects in the benzothiazole-propanamide scaffold?
- Answer :
- Geometry Analysis : Planar acetamide fragments with conjugated bonds (C=O and C–N) indicate electron delocalization .
- Hydrogen Bonding : Intermolecular N–H⋯N bonds (2.8–3.0 Å) and C–H⋯O interactions stabilize crystal packing .
- Substituent Effects : Ethoxy groups adopt gauche conformations relative to the amide, confirmed via dihedral angles (e.g., −100.3°) .
Q. What in silico approaches predict the pharmacokinetic profile of this compound?
- Answer :
- Molecular Docking : Models interactions with targets like Eg5 kinesin (PDB ID: 3ZCW) using AutoDock Vina .
- QSAR Studies : Correlate substituent lipophilicity (logP ~3.5) with membrane permeability .
- ADMET Prediction : SwissADME estimates metabolic stability (CYP450 isoforms) and bioavailability .
Q. How do structural modifications at the 6-position influence biological activity?
- Answer :
- Ethoxy vs. Methoxy : Ethoxy enhances lipophilicity (logP +0.5 vs. methoxy) but reduces metabolic stability in microsomal assays .
- Nitro Substitution : Increases electron-withdrawing effects, altering redox potential and antimicrobial activity .
- Fluoro Derivatives : Improve blood-brain barrier penetration in neuroactive compounds .
Data Contradictions and Resolution
Q. Discrepancies in reported reaction yields for similar benzothiazole derivatives: How can they be addressed?
- Answer :
- Standardization : Control variables (solvent purity, catalyst batch) across labs.
- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) to detect trace impurities affecting yields .
- Replication : Validate protocols using crystallographic data (e.g., CCDC entries) to confirm structural fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
